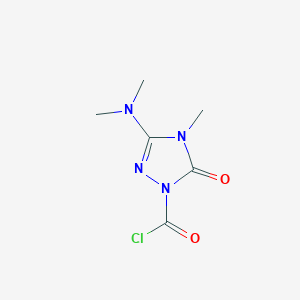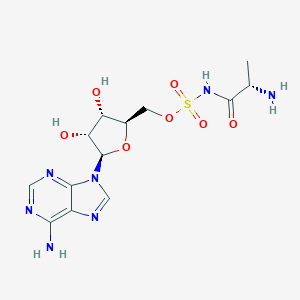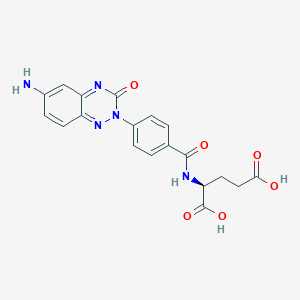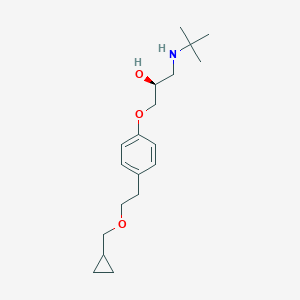![molecular formula C6H7NO2S B053716 6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one CAS No. 113748-39-3](/img/structure/B53716.png)
6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the thiopyranoisoxazoles family of compounds that have been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in the regulation of inflammation and cell proliferation, making them attractive targets for therapeutic intervention.
Effets Biochimiques Et Physiologiques
Studies have shown that 6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one possesses a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB and MAPK signaling pathways. Additionally, it has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one in lab experiments is its ability to modulate multiple signaling pathways, making it a versatile tool for studying a range of biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one. One area of interest is the development of more efficient synthesis methods, which could lead to the production of larger quantities of the compound for use in experimental settings. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential therapeutic applications in the treatment of various diseases. Finally, the development of more soluble derivatives of 6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one could help overcome some of the limitations associated with its use in lab experiments.
Méthodes De Synthèse
The synthesis of 6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one can be achieved through a variety of methods, including the reaction of 4-hydroxy-2H-pyran-3(6H)-one with thiosemicarbazide in the presence of acetic acid and catalytic amounts of p-toluenesulfonic acid. The reaction proceeds via the formation of an intermediate thiosemicarbazone, which undergoes cyclization to form the desired product.
Applications De Recherche Scientifique
6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, it has been shown to possess anti-tumor activity, making it a potential candidate for the treatment of cancer.
Propriétés
Numéro CAS |
113748-39-3 |
|---|---|
Nom du produit |
6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one |
Formule moléculaire |
C6H7NO2S |
Poids moléculaire |
157.19 g/mol |
Nom IUPAC |
6,7-dihydro-4H-thiopyrano[3,4-d][1,2]oxazol-3-one |
InChI |
InChI=1S/C6H7NO2S/c8-6-4-3-10-2-1-5(4)9-7-6/h1-3H2,(H,7,8) |
Clé InChI |
IRGRDASFMWSRJS-UHFFFAOYSA-N |
SMILES |
C1CSCC2=C1ONC2=O |
SMILES canonique |
C1CSCC2=C1ONC2=O |
Synonymes |
4H-Thiopyrano[3,4-d]isoxazol-3(2H)-one,6,7-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)
![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)








![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)

![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)